An In-depth Technical Guide to N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine: Chemical Structure, Properties, and Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, a molecule of interest in medicinal chemistry and drug development. This document elucidates the chemical structure, physicochemical properties, and a proposed synthetic pathway for this compound. Emphasis is placed on the underlying chemical principles and experimental considerations to ensure scientific integrity and practical applicability for researchers in the field. This guide is intended to serve as a foundational resource for the synthesis, characterization, and exploration of the potential biological activities of this and related compounds.
A Note on Isomeric Specificity: Commercially available data for "N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine" predominantly corresponds to its beta-alanine isomer, N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine (CAS No. 247109-39-3). This guide will therefore focus on this specific isomer. The principles and methodologies described herein may, however, be adaptable for the synthesis and study of the alpha-alanine counterpart.
Chemical Structure and Physicochemical Properties
N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine possesses a unique molecular architecture, integrating a saturated heterocyclic sulfone (sulfolane) moiety with the beta-alanine backbone. The sulfone group, with its two oxygen atoms double-bonded to the sulfur, imparts significant polarity and hydrogen bonding capability to the molecule. This structural feature is anticipated to influence its solubility, crystal packing, and interactions with biological targets.
Caption: Chemical Structure of N-(1,1-Dioxidotetrahydro-3-Thienyl)-beta-alanine.
Table 1: Physicochemical Properties of N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine
| Property | Value | Source |
| CAS Number | 247109-39-3 | [1] |
| Molecular Formula | C₇H₁₃NO₄S | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | O=S1(CC(NCCC(O)=O)CC1)=O | [1] |
| InChI Key | IKVXZBQFTASZSZ-UHFFFAOYSA-N | [1] |
Synthesis of N-(1,1-Dioxidotetrahydro-3-Thienyl)-beta-alanine
A plausible and efficient synthetic route to N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine is the aza-Michael addition of beta-alanine to 3-sulfolene (also known as butadiene sulfone). This reaction is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated sulfone.[2][3] The electron-withdrawing nature of the sulfone group activates the double bond for nucleophilic attack by the amino group of beta-alanine.
Caption: Proposed Synthetic Workflow for N-(1,1-Dioxidotetrahydro-3-Thienyl)-beta-alanine.
Experimental Protocol: Synthesis via Aza-Michael Addition
Materials:
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3-Sulfolene (Butadiene sulfone)
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Beta-alanine
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Ethanol (or water)
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Triethylamine (optional, as a basic catalyst)
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Hydrochloric acid (for pH adjustment)
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Diatomaceous earth
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve beta-alanine (1.0 equivalent) in a minimal amount of hot water or ethanol.
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Addition of Reactant: To this solution, add 3-sulfolene (1.1 equivalents). If using a catalyst, add triethylamine (0.1 equivalents).
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Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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If the product precipitates upon cooling, it can be collected by filtration.
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If the product remains in solution, adjust the pH to the isoelectric point of the amino acid (around pH 6-7) with dilute hydrochloric acid to induce precipitation.
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The solvent can be removed under reduced pressure to yield the crude product.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
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Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum.
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Characterization and Analytical Methods
Thorough characterization of the synthesized N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy should reveal characteristic signals for the protons on the sulfolane ring and the beta-alanine side chain.
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¹³C NMR spectroscopy will provide information on the carbon skeleton of the molecule.
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) mass spectrometry is expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight.
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Infrared (IR) Spectroscopy:
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The IR spectrum should display characteristic absorption bands for the sulfone group (strong S=O stretching vibrations around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), the carboxylic acid group (broad O-H stretch and C=O stretch), and the secondary amine (N-H stretch).
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC can be used to assess the purity of the final compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
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Potential Applications and Biological Relevance
While specific biological activities of N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine are not extensively documented in publicly available literature, its structural features suggest several areas of potential interest for drug discovery and development.
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Scaffold for Drug Design: The sulfolane ring is a polar, metabolically stable moiety that can be used as a scaffold to orient pharmacophoric groups in three-dimensional space.
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Modulation of Physicochemical Properties: The incorporation of the sulfolane group can enhance the aqueous solubility and polarity of a parent molecule, which can be beneficial for improving pharmacokinetic properties.
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Bioisostere: The sulfone group can act as a bioisostere for other functional groups, such as esters or amides, potentially leading to compounds with improved stability or altered biological activity.
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Sulfur-Containing Amino Acid Analogue: Sulfur-containing amino acids play crucial roles in various biological processes, including antioxidant defense and metal chelation.[4] Investigating the biological properties of this synthetic analogue could uncover novel activities.
Conclusion
This technical guide has provided a detailed overview of N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine, a compound with potential applications in medicinal chemistry. The outlined chemical structure, physicochemical properties, and a robust, plausible synthetic protocol based on the aza-Michael addition offer a solid foundation for researchers to synthesize and further investigate this molecule. The proposed analytical methods will ensure the identity and purity of the synthesized compound. Future studies are warranted to explore the biological activities of this and related sulfolane-containing amino acids, which may lead to the discovery of novel therapeutic agents.
References
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Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. ResearchGate. [Link]
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Michael addition reaction. Wikipedia. [Link]
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Sulphur-containing Amino Acids: Protective Role Against Free Radicals and Heavy Metals. PubMed. [Link]
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3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363. PubChem. [Link]
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The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sulfolane(126-33-0) IR Spectrum [m.chemicalbook.com]
- 3. Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method for quantification of sulfolane (a metabolite of busulfan) in plasma by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
